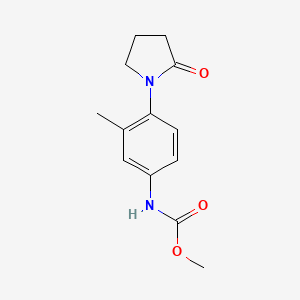

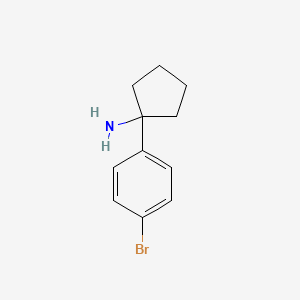

1-benzyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-benzyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole”, commonly referred to as BBIT, is a heterocyclic organic compound. It’s part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives have a broad range of chemical and biological properties and are known for their unique chemical properties and potential applications .

Aplicaciones Científicas De Investigación

Ultrasound-Assisted Synthesis

- Ultrasound Assisted Synthesis: A study by Nagargoje et al. (2012) demonstrated a one-pot, ultrasound-assisted method for synthesizing trisubstituted imidazole compounds. This method offers advantages such as simplicity, reduced time, and increased yields, which are significant for industrial applications (Nagargoje et al., 2012).

Chemical Synthesis and Mechanism

- Synthesis and Reaction Mechanism: Hu Zhi-zhi (2009) explored the synthesis and reaction mechanism of a closely related compound, 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole. This research contributes to the understanding of the chemical properties and potential applications of similar imidazole derivatives (Hu Zhi-zhi, 2009).

Antimicrobial Properties

- Antimicrobial Agents: A study by Narwal et al. (2012) focused on synthesizing novel imidazole derivatives with potent antimicrobial properties. This research indicates the potential of imidazole derivatives in developing new antimicrobial drugs (Narwal et al., 2012).

Structural and Spectroscopic Analysis

- Structural and Spectroscopic Characterization: Ünver et al. (2009) synthesized and analyzed novel compounds with an imidazole structure, providing insights into their molecular and electronic structures. Such research is crucial for the development of materials and pharmaceuticals (Ünver et al., 2009).

Eco-Friendly Synthesis

- Eco-Friendly Synthesis: Research by Banothu et al. (2017) developed an efficient and environmentally friendly protocol for synthesizing trisubstituted-1H-imidazoles. This approach highlights the importance of sustainable methods in chemical synthesis (Banothu et al., 2017).

Corrosion Inhibition

- Corrosion Inhibition: A study by Prashanth et al. (2021) investigated the corrosion inhibition properties of imidazole derivatives. This research has implications for industrial applications, particularly in protecting metals from corrosion (Prashanth et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzyl-5-(4-bromophenyl)-2-ethylsulfanylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2S/c1-2-22-18-20-12-17(15-8-10-16(19)11-9-15)21(18)13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWJJDUNGLSUEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(2-(5-chlorothiophen-2-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2400493.png)

![N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2400500.png)

![3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B2400502.png)

![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2400503.png)